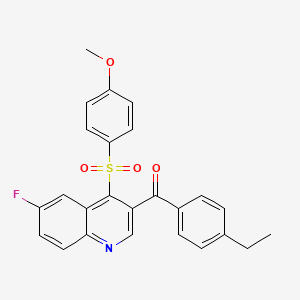

3-(4-ETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE

CAS No.: 866895-71-8

Cat. No.: VC4587060

Molecular Formula: C25H20FNO4S

Molecular Weight: 449.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866895-71-8 |

|---|---|

| Molecular Formula | C25H20FNO4S |

| Molecular Weight | 449.5 |

| IUPAC Name | (4-ethylphenyl)-[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone |

| Standard InChI | InChI=1S/C25H20FNO4S/c1-3-16-4-6-17(7-5-16)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-9-19(31-2)10-12-20/h4-15H,3H2,1-2H3 |

| Standard InChI Key | GFFAGZQJATXOKT-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F |

Introduction

Synthesis of Quinoline Derivatives

Quinoline derivatives are typically synthesized through various methods, including the Skraup reaction, the Doebner-Miller reaction, and the Friedländer synthesis. These methods involve the condensation of anilines with carbonyl compounds or other reactive intermediates to form the quinoline ring.

For example, the synthesis of 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones involves the condensation of 5-bromoanthranilic acid with acetic anhydride, followed by reaction with substituted anilines . While this specific synthesis does not directly relate to 3-(4-Ethylbenzoyl)-6-Fluoro-4-(4-Methoxybenzenesulfonyl)quinoline, it illustrates the general approach to synthesizing quinoline derivatives.

Biological Activities of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities:

-

Antimicrobial Activity: Many quinoline derivatives exhibit potent antimicrobial properties, making them candidates for the development of new antibiotics .

-

Anti-inflammatory Activity: Some quinoline compounds have shown anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .

-

Anticancer Activity: Certain quinolines have been investigated for their anticancer properties, though more research is needed to fully explore their potential .

Structural Characteristics

The structure of quinoline derivatives plays a crucial role in their biological activities. The presence of substituents such as ethylbenzoyl and methoxybenzenesulfonyl groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

| Substituent | Potential Effect on Biological Activity |

|---|---|

| Ethylbenzoyl | May enhance lipophilicity, affecting cell membrane permeability. |

| Fluoro | Can increase metabolic stability and bioavailability. |

| Methoxybenzenesulfonyl | May contribute to improved solubility and interaction with biological targets. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume